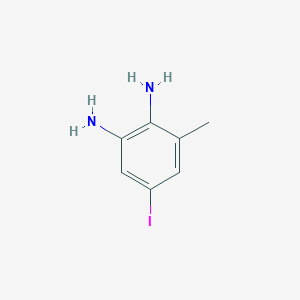

5-Iodo-3-methylbenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

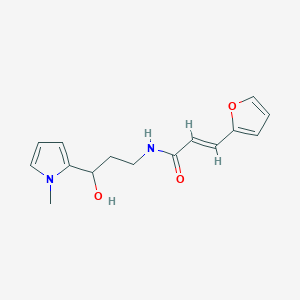

5-Iodo-3-methylbenzene-1,2-diamine is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell . It has a molecular weight of 248.06 and a molecular formula of C7H9IN2 . It is a type of aryl halide .

Synthesis Analysis

The synthesis of 5-Iodo-3-methylbenzene-1,2-diamine could potentially involve a series of reactions such as nitration, conversion from the nitro group to an amine, and iodination . The first step would be the nitration of the benzene ring, followed by the reduction of the nitro group to an amine. The final step would be the iodination of the benzene ring .Molecular Structure Analysis

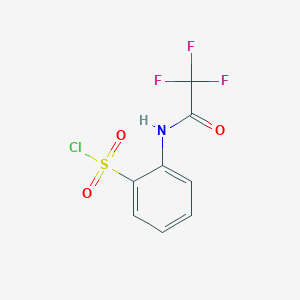

The molecular structure of 5-Iodo-3-methylbenzene-1,2-diamine can be deduced from its molecular formula, C7H9IN2. It consists of a benzene ring, which is a six-membered ring with alternating double bonds. Attached to this ring are an iodine atom, a methyl group (CH3), and two amine groups (NH2), at positions 5, 3, and 1,2 respectively .Chemical Reactions Analysis

Benzene, the base molecule of 5-Iodo-3-methylbenzene-1,2-diamine, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用

Cycloaddition Reactions

5-Iodo-3-methylbenzene-1,2-diamine plays a crucial role in cycloaddition reactions. For instance, iodobenzene diacetate-mediated reactions with methylenecyclopropanes and phthalhydrazide produce [3+2] cycloaddition products. This showcases the reagent's utility in generating complex molecular architectures under mild conditions, offering a versatile tool for synthesizing novel compounds (Le‐Ping Liu, Jianmei Lu, M. Shi, 2007).

Oxidative Cyclization Reactions

The catalytic properties of iodobenzene facilitate the oxidative cyclization of δ-alkynyl β-ketoesters, leading to cyclopentane products with excellent diastereoselectivity. This demonstrates the compound's pivotal role in creating structures with complex stereochemistry, broadening the scope of synthetic strategies available to chemists (Arantxa Rodríguez, W. Moran, 2011).

Halogenation of Uracil Derivatives

5-Iodo-3-methylbenzene-1,2-diamine derivatives have been utilized as effective halogenating agents, specifically in transforming 6-methyluracil derivatives to their 5-halo counterparts. This highlights the compound's importance in modifying nucleobases, a fundamental aspect of medicinal chemistry and drug development (Dongping Cheng, Zhen Chen, Qinguo Zheng, 2002).

Arylation of Azole Compounds

The arylation of azole compounds using iodobenzene under palladium catalysis exemplifies the compound's utility in cross-coupling reactions. This method provides a straightforward approach to synthesizing 5-arylazoles, vital intermediates in pharmaceuticals and agrochemicals (S. Pivsa-Art, T. Satoh, Yoshiki Kawamura, M. Miura, M. Nomura, 1998).

Synthesis of Polyimides

The synthesis of fluorinated polyimides based on 5-Iodo-3-methylbenzene-1,2-diamine derivatives demonstrates the compound's role in material science. These polyimides exhibit enhanced solubility and thermal stability, important traits for advanced materials used in electronics and aerospace industries (Chin‐Ping Yang, Feng-Zhi Hsiao, 2004).

Nuclear Magnetic Resonance Spectroscopy

Research into the nuclear magnetic resonance spectroscopy of iodobenzene and methyliodobenzenes provides deep insights into the electronic structure of these compounds, contributing to our understanding of chemical shifts and molecular interactions (P. Lauterbur, 1963).

Alpha-acetoxylation of Ketones

The alpha-acetoxylation of ketones catalyzed by iodobenzene underscores the compound's role in introducing functional groups into ketones, a fundamental reaction in synthetic organic chemistry (M. Ochiai, Yasunori Takeuchi, Tomoko Katayama, T. Sueda, K. Miyamoto, 2005).

Safety And Hazards

While specific safety and hazard information for 5-Iodo-3-methylbenzene-1,2-diamine is not available, it is generally recommended to avoid contact with skin and eyes, and not to breathe in the dust of similar compounds . It should be stored in a dry, cool, and well-ventilated place, and kept away from strong oxidizing agents .

特性

IUPAC Name |

5-iodo-3-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOSKQJWBGOHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methylbenzene-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)

![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)